molecular formula C10H23KO5P B12330478 Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)

Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)

Cat. No.: B12330478
M. Wt: 293.36 g/mol
InChI Key: UTOOHPJOVCZVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI) is a chemical compound with the molecular formula C10H23O5PK. It is known for its applications in various scientific fields due to its unique chemical properties.

Properties

Molecular Formula

C10H23KO5P

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C10H23O5P.K/c1-3-5-6-10(4-2)9-14-7-8-15-16(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);

InChI Key

UTOOHPJOVCZVOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCOP(=O)(O)O.[K]

Related CAS

85153-33-9
85153-36-2
67786-06-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt typically involves the esterification of ethanol with 2-ethylhexanol, followed by phosphorylation. The reaction conditions often require an acidic catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Commonly involves nucleophilic substitution reactions where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted phosphates.

Scientific Research Applications

Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt is used in several scientific research areas:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cell membrane permeability and signaling pathways.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The compound exerts its effects through interactions with cellular membranes, altering their permeability and fluidity. It can also participate in phosphorylation reactions, affecting various biochemical pathways. The molecular targets include membrane proteins and enzymes involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, dipotassium salt
  • Ethylene glycol mono(2-ethylhexyl) ether

Uniqueness

Compared to similar compounds, Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt offers unique solubility properties and reactivity, making it particularly useful in specialized applications such as targeted drug delivery and advanced material synthesis.

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